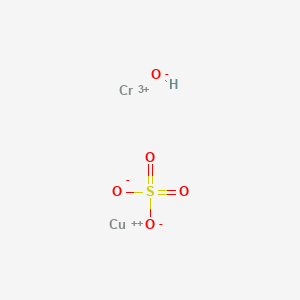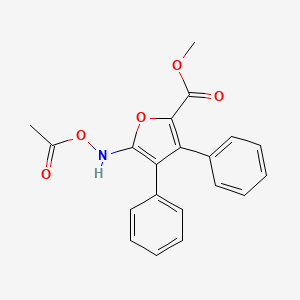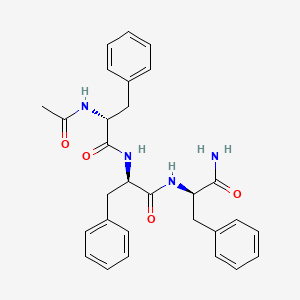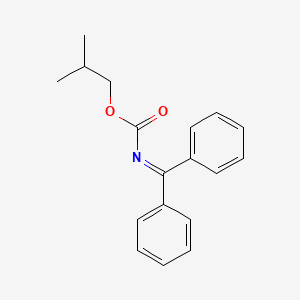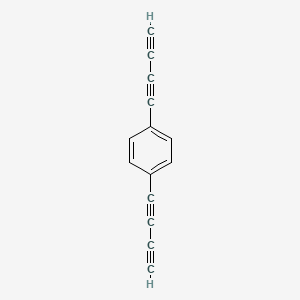
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is an organosilicon compound with the chemical formula C14H26Si This compound is notable for its unique structure, which includes a cyclopentadienyl ring substituted with tert-butyl groups and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a cyclopentadienyl derivative. One common method is the reaction of trimethylsilyl chloride with sodium cyclopentadienide, which produces the desired compound along with sodium chloride as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions typically require controlled temperatures and may involve the use of solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized cyclopentadienyl compounds.
科学的研究の応用
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can undergo migration, leading to fluxional behavior where the silyl group moves between different carbon atoms on the cyclopentadienyl ring . This migration can influence the compound’s reactivity and the formation of different products.
類似化合物との比較
Similar Compounds
Trimethylsilyl cyclopentadiene: This compound is similar in structure but lacks the tert-butyl groups.
Cyclopentadienyltrimethylsilane: Another related compound, differing in the position and number of substituents on the cyclopentadienyl ring.
Uniqueness
(2,5-Di-tert-butylcyclopenta-2,4-dien-1-yl)(trimethyl)silane is unique due to the presence of both tert-butyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research studies.
特性
CAS番号 |
168283-74-7 |
|---|---|
分子式 |
C16H30Si |
分子量 |
250.49 g/mol |
IUPAC名 |
(2,5-ditert-butylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C16H30Si/c1-15(2,3)12-10-11-13(16(4,5)6)14(12)17(7,8)9/h10-11,14H,1-9H3 |
InChIキー |
GANXHDAXCZRIQS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C1[Si](C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



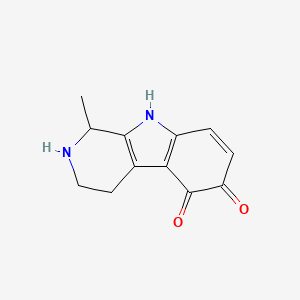
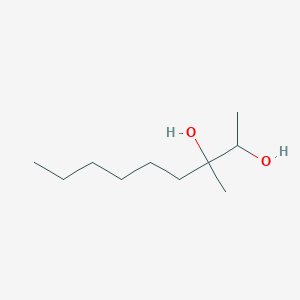
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
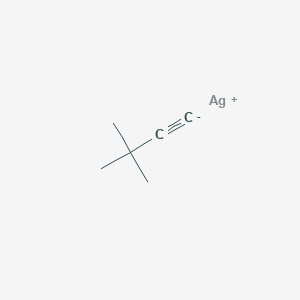
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
